N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
Preparation Methods
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety:
Synthesis of the Quinoline Core: The quinoline core is synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Attachment of the Pyridine Ring: The pyridine ring is introduced using a Pd-catalyzed amination reaction.
Final Coupling: The final step involves coupling the benzodioxole moiety with the quinoline-pyridine intermediate to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents, which disrupt the microtubule dynamics essential for cell division .
Comparison with Similar Compounds
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole structure and is used in various chemical and biological studies.
Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate:
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-4-2-6-18-19(11-20(27-23(15)18)17-5-3-9-25-13-17)24(28)26-12-16-7-8-21-22(10-16)30-14-29-21/h2-11,13H,12,14H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGRSGUPOFOXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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